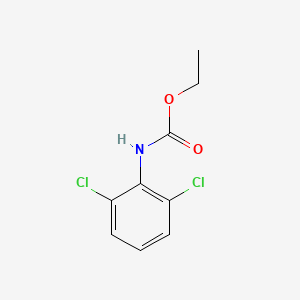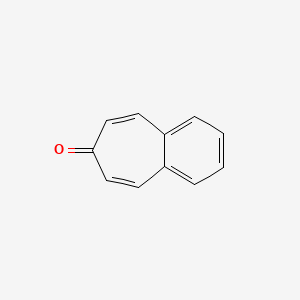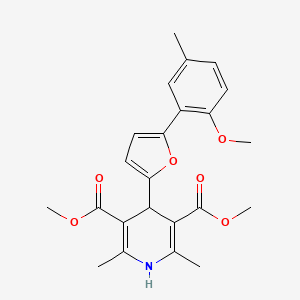
1-(2,3-Dihydroxybenzylidene)semicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydroxybenzylidene)semicarbazide is an organic compound with the molecular formula C8H9N3O3. It is a derivative of semicarbazide, characterized by the presence of a benzylidene group substituted with two hydroxyl groups at the 2 and 3 positions.
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dihydroxybenzylidene)semicarbazide typically involves the condensation of 2,3-dihydroxybenzaldehyde with semicarbazide hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization .
Synthetic Route:
- Dissolve 2,3-dihydroxybenzaldehyde in ethanol.
- Add semicarbazide hydrochloride and a few drops of glacial acetic acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production:
Analyse Chemischer Reaktionen
1-(2,3-Dihydroxybenzylidene)semicarbazide undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction:
- Reduction of the compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution:
- The hydroxyl groups in the benzylidene ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride.
- Substitution reagents: Halogens, electrophiles.
Major Products:
- Quinones (from oxidation).
- Amines (from reduction).
- Substituted benzylidene derivatives (from substitution).
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydroxybenzylidene)semicarbazide has several scientific research applications:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential antimicrobial and antioxidant properties.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Used in the development of novel pharmaceuticals and drug delivery systems.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Employed in the production of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydroxybenzylidene)semicarbazide involves its interaction with various molecular targets and pathways:
Molecular Targets:
- Enzymes: The compound can inhibit specific enzymes by binding to their active sites.
- Receptors: It may interact with cellular receptors, modulating their activity.
Pathways Involved:
- Oxidative Stress Pathway: The compound’s antioxidant properties help in reducing oxidative stress by scavenging free radicals.
- Inflammatory Pathway: It can modulate inflammatory responses by inhibiting pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
- 1-(2,4-Dihydroxybenzylidene)semicarbazide
- 1-(2,5-Dihydroxybenzylidene)semicarbazide
- 1-(2,6-Dihydroxybenzylidene)semicarbazide
Comparison:
Uniqueness: The presence of hydroxyl groups at the 2 and 3 positions in 1-(2,3-Dihydroxybenzylidene)semicarbazide imparts unique chemical properties, such as enhanced hydrogen bonding and increased reactivity towards electrophiles.
Eigenschaften
CAS-Nummer |
106324-34-9 |
|---|---|
Molekularformel |
C8H9N3O3 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
[(E)-(2,3-dihydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H9N3O3/c9-8(14)11-10-4-5-2-1-3-6(12)7(5)13/h1-4,12-13H,(H3,9,11,14)/b10-4+ |
InChI-Schlüssel |
VUVRYXKDEOUOSV-ONNFQVAWSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)O)O)/C=N/NC(=O)N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)






